3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC14970332
Molecular Formula: C26H27N3O3S2
Molecular Weight: 493.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H27N3O3S2 |
|---|---|
| Molecular Weight | 493.6 g/mol |
| IUPAC Name | (5Z)-3-octyl-5-[(4-oxo-2-phenoxypyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C26H27N3O3S2/c1-2-3-4-5-6-11-17-29-25(31)21(34-26(29)33)18-20-23(32-19-13-8-7-9-14-19)27-22-15-10-12-16-28(22)24(20)30/h7-10,12-16,18H,2-6,11,17H2,1H3/b21-18- |
| Standard InChI Key | TWIROCJQJHNVOS-UZYVYHOESA-N |
| Isomeric SMILES | CCCCCCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4)/SC1=S |
| Canonical SMILES | CCCCCCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4)SC1=S |
Introduction
The compound 3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one represents a complex heterocyclic structure with potential applications in medicinal chemistry. This article provides an in-depth exploration of its chemical properties, synthesis, and potential biological activities.
Synthesis Pathway
The synthesis of this compound likely involves multi-step reactions combining heterocyclic frameworks. While specific routes for this exact molecule are not detailed in available literature, closely related compounds suggest the following generalized steps:
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Formation of the Thiazolidine Core:
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Reacting octylamine derivatives with carbon disulfide and α-halo ketones under basic conditions to yield the thiazolidine ring system.
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Construction of the Pyridopyrimidine Framework:
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Cyclization of an amino-substituted pyridine derivative with formamide or similar reagents.
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Coupling Reaction:
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The thiazolidine derivative is coupled with the pyridopyrimidine scaffold through a Knoevenagel condensation reaction using aldehydes or ketones.
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Potential Biological Applications
Heterocyclic compounds like this one often exhibit diverse pharmacological activities due to their structural complexity.
| Activity | Mechanism or Target |
|---|---|
| Antimicrobial | Interaction with bacterial enzymes or cell membranes |
| Anticancer | Inhibition of DNA replication or signaling pathways |
| Antioxidant | Scavenging free radicals due to electron-rich aromatic systems |
| Enzyme Inhibition | Binding to active sites of enzymes such as carbonic anhydrase or COX |
The presence of sulfur-containing groups (thioxo functionality) may enhance interactions with metal ions in enzyme active sites, making it a candidate for enzyme inhibition studies.
Analytical Characterization
Characterization techniques commonly used for similar compounds include:
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Nuclear Magnetic Resonance (NMR):
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and NMR to confirm the chemical environment of hydrogen and carbon atoms.
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Mass Spectrometry (MS):
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Molecular ion peaks confirming the molecular weight (~492 g/mol).
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Infrared Spectroscopy (IR):
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Key absorption bands for C=O (carbonyl), C-S (thioxo), and aromatic C=C bonds.
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X-Ray Crystallography:
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Structural elucidation and confirmation of Z-isomerism in the compound.
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Comparative Data Table
| Property/Feature | Compound Under Study | Similar Compounds |
|---|---|---|
| Molecular Weight | ~492 g/mol | ~400–500 g/mol |
| Key Functional Groups | Thioxo, phenoxy | Similar functional groups in bioactive heterocycles |
| Biological Activity | Predicted antimicrobial, anticancer | Confirmed activities in related thiazolidine derivatives |
| Synthetic Complexity | Moderate to high | Moderate |
Future Research Directions
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In Vitro Studies:
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Testing antimicrobial and anticancer properties.
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Docking Studies:
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Computational evaluation of binding affinities with enzymes like COX or lipoxygenase.
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Toxicity Assessment:
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Acute and chronic toxicity studies in model organisms.
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Derivatization:
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Synthesizing analogs with varied substitutions to optimize biological activity.
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This comprehensive analysis highlights the potential significance of 3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one as a scaffold for drug development and further research avenues in medicinal chemistry.
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